1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid

Description

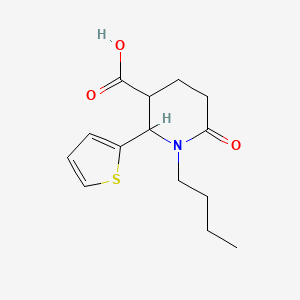

1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid is a piperidine derivative characterized by a 6-oxo group, a 2-thienyl substituent at position 2, a butyl chain at position 1, and a carboxylic acid moiety at position 3 (Figure 1). Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, particularly in the central nervous system (CNS). Limited direct pharmacological data are available for this compound, but its structural analogs, such as tiagabine, highlight the therapeutic relevance of piperidinecarboxylic acid derivatives in anticonvulsant applications .

Properties

IUPAC Name |

1-butyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-2-3-8-15-12(16)7-6-10(14(17)18)13(15)11-5-4-9-19-11/h4-5,9-10,13H,2-3,6-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRPBGRDGWLDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, often using a thienyl halide.

Addition of the Butyl Group: The butyl group can be added through alkylation reactions.

Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to add the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the functional groups.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The thienyl and butyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction might yield 1-butyl-6-hydroxy-2-(2-thienyl)-3-piperidinecarboxylic acid.

Scientific Research Applications

1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared with analogs below:

Key Findings

Tiagabine vs. Target Compound Substituent Impact: Tiagabine’s bis-thienyl butenyl chain enhances GABA transporter affinity due to increased hydrophobic interactions, whereas the target compound’s single thienyl group may reduce binding potency . Chain Length: The butyl group in the target compound (vs. Lipophilicity: Tiagabine’s logP (3.5) suggests moderate lipophilicity, while the target compound’s shorter chain may reduce logP, influencing CNS penetration .

Analog with Benzylcarbamoyl Ethyl Group (C₁₆H₂₀N₂O₄)

- The benzylcarbamoyl ethyl substituent introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound’s thienyl group .

Safety and Stability Piperidinecarboxylic acids generally exhibit stability under standard conditions but may decompose under high heat, releasing irritants like CO and NOₓ .

Pharmacological Implications

- Tiagabine’s Success : Its bis-thienyl and butenyl groups are critical for high-affinity GABA transporter inhibition (IC₅₀ = 67 nM), a feature absent in the target compound .

- Thienyl vs. Phenyl : Thienyl’s sulfur atom may enhance electronic interactions compared to phenyl, suggesting the target compound could retain partial GABA activity despite structural differences .

Biological Activity

1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid, with the molecular formula C14H19NO3S and CAS number 478041-16-6, is a complex organic compound notable for its piperidine ring and various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and cytotoxic applications.

Chemical Structure and Properties

The structure of this compound includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Butyl Group : A four-carbon alkyl chain that influences lipophilicity.

- Thienyl Group : A sulfur-containing five-membered ring that may enhance biological activity.

- Carboxylic Acid Functionality : Contributes to the compound's acidity and reactivity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C14H19NO3S |

| Molecular Weight | 281.37 g/mol |

| CAS Number | 478041-16-6 |

| Functional Groups | Carboxylic acid, thienyl, piperidine |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Cyclization from suitable precursors.

- Introduction of the Thienyl Group : Substitution reactions using thienyl halides.

- Addition of the Butyl Group : Alkylation processes.

- Oxidation and Carboxylation : Final modifications to introduce keto and carboxylic functionalities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL . The thienyl group may enhance this activity by improving binding interactions with microbial targets.

Cytotoxic Activity

Cytotoxicity assays using the HaCaT cell line (human keratinocyte) have demonstrated that derivatives of this compound can inhibit cell growth effectively. The half-maximal inhibitory concentration (IC50) values indicate a favorable selectivity index (SI), suggesting low toxicity towards non-cancerous cells compared to their antimicrobial efficacy . For example, compounds with an IC50 greater than 12.5 times lower than their MIC values indicate a promising therapeutic window.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Compounds with similar structures often modulate enzyme activities by binding to active or allosteric sites.

- Receptor Interaction : Potential interactions with various receptors could influence signaling pathways relevant to disease processes.

Case Studies

Several studies have highlighted the biological potential of piperidine derivatives:

- Antitubercular Activity : A study found that certain piperidinothiosemicarbazones exhibited strong activity against M. tuberculosis, indicating structural modifications can significantly affect potency .

- Cytotoxicity Profiles : Research on related compounds demonstrated varying levels of cytotoxicity, emphasizing the need for careful evaluation of structural features influencing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.